cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride
Description
cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride (CAS: 2708284-34-6) is a cyclohexylamine derivative with a trifluoromethoxy substituent at the 4-position of the cyclohexane ring and a methanamine group in the cis configuration. Its molecular formula is C₁₁H₁₂F₃NO·HCl, with a molecular weight of 267.68 g/mol and a purity of ≥97% . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry for central nervous system (CNS) drug discovery .
Properties
Molecular Formula |
C8H15ClF3NO |
|---|---|
Molecular Weight |
233.66 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h6-7H,1-5,12H2;1H |
InChI Key |
DTMDVZSKOXJTSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)OC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride
Stepwise Preparation Method
Hydrogenation of 4-(Trifluoromethoxy)phenylboronic Acid/Ester
- Starting Material: 4-(Trifluoromethoxy)phenylboronic acid or its esters (e.g., pinacol, neopentyl glycol, or catechol esters).
- Catalyst: Rhodium on carbon (Rh/C).
- Solvent: Tetrahydrofuran (THF) or ethyl acetate.
- Conditions: Hydrogenation at 60–90 °C under 1–3 MPa hydrogen pressure.
- Outcome: Selective hydrogenation of the aromatic ring to the cyclohexyl boronic acid/ester predominantly in the cis configuration.
- Purification: Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water in ratios ranging from 1:1 to 1:10 (alcohol:water) to enrich the cis isomer.
Amination of cis-4-(Trifluoromethoxy)cyclohexylboronic Acid/Ester
- Reagents: Sulfamic acid and an aqueous inorganic base (e.g., sodium hydroxide, potassium hydroxide, or lithium hydroxide).
- Solvent: Tetrahydrofuran or acetonitrile.
- Procedure: Dissolve the cis-4-(trifluoromethoxy)cyclohexylboronic acid/ester in the solvent, add sulfamic acid (1.3 to 2.5 equivalents), followed by slow addition of the aqueous base.
- Reaction Time: Approximately 16 hours at room temperature under nitrogen atmosphere.
- Workup: Quench with hydrochloric acid to pH 1–2, separate organic and aqueous layers, extract aqueous layer with methyl tert-butyl ether (MTBE), adjust pH to 12–13, extract with dichloromethane:isopropanol (8:1 mass ratio), concentrate, and distill to isolate the amine.
- Yield: High purity amine (>98% by GC) with yields around 85%.
Formation of Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a stable crystalline solid.
Example Synthesis Protocol (Adapted from cis-4-methylcyclohexylamine Preparation)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Hydrogenation | 4-(Trifluoromethoxy)phenylboronic acid/ester, Rh/C catalyst (3–5 wt%), THF, 60–90 °C, 1–3 MPa H2 pressure | Formation of cis-4-(trifluoromethoxy)cyclohexylboronic acid/ester |
| Recrystallization | Alcohol/water mixture (1:1 to 1:10), methanol/ethanol/isopropanol | Enrichment of cis isomer via selective crystallization |
| Amination | Sulfamic acid (1.3–2.5 eq), NaOH (aq), THF or acetonitrile, room temp, 16 h, N2 atmosphere | Conversion to cis-4-(trifluoromethoxy)cyclohexylmethanamine |
| Salt Formation | HCl addition to pH 1–2 | cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride isolated |
Analytical Data and Yields
While specific analytical data for this compound are limited in the public domain, analogous compounds prepared via this methodology demonstrate:
| Parameter | Value/Range | Method/Reference |
|---|---|---|
| Purity (GC) | >98% | Gas chromatography analysis |
| Yield | ~85% | Isolated yield after amination and workup |
| NMR Chemical Shifts | Characteristic signals for cyclohexyl and trifluoromethoxy groups | 1H NMR (400 MHz, CDCl3) for related compounds |
| Molecular Weight | 233.66 g/mol | Computed molecular weight (PubChem) |
Summary of Key Parameters
| Parameter | Recommended Range/Value |
|---|---|
| Catalyst loading (Rh/C) | 3–5 wt% relative to substrate |
| Hydrogenation temperature | 60–90 °C |
| Hydrogen pressure | 1–3 MPa |
| Solvent for hydrogenation | Tetrahydrofuran or ethyl acetate |
| Recrystallization solvent | Alcohol/water (1:1 to 1:10) |
| Amination reagents | Sulfamic acid (1.3–2.5 eq), NaOH (aq) |
| Amination solvent | Tetrahydrofuran or acetonitrile |
| Amination reaction time | 16 hours at room temperature |
| Purity after amination | >98% (GC) |
| Yield | ~85% |
Chemical Reactions Analysis
Types of Reactions
cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or receptors. The methanamine group may also contribute to the compound’s overall pharmacological profile by interacting with various enzymes and signaling pathways .
Comparison with Similar Compounds
Substituent Variation: Trifluoromethoxy vs. Trifluoromethyl
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride | 2708284-34-6 | C₁₁H₁₂F₃NO·HCl | 267.68 | 4-(Trifluoromethoxy) |
| [4-(Trifluoromethyl)cyclohexyl]methanamine | 361393-85-3 | C₈H₁₂F₃N | 179.18 | 4-(Trifluoromethyl) |
| 1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride | 2639462-74-9 | C₉H₁₅F₃N·HCl | 231.70 | 4-(Trifluoroethyl) |
- Key Differences :
- The trifluoromethoxy group (-OCF₃) introduces stronger electron-withdrawing effects compared to the trifluoromethyl (-CF₃) or trifluoroethyl (-CH₂CF₃) groups, influencing reactivity and binding affinity .
- The hydrochloride salt form improves aqueous solubility, critical for bioavailability in drug formulations .
Stereochemical Variation: Cis vs. Trans Isomers
| Compound Name | CAS Number | Molecular Formula | Stereochemistry |
|---|---|---|---|
| cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride | 2708284-34-6 | C₁₁H₁₂F₃NO·HCl | Cis |
| trans-4-Methylcyclohexanamine hydrochloride | 334833-65-7 | C₇H₁₆ClN | Trans |
| trans-4-Trifluoromethylcyclohexylamine | - | C₇H₁₂F₃N | Trans |
- Key Differences :
- Cis isomers often exhibit distinct biological activities due to spatial arrangement. For example, the cis configuration in sertraline hydrochloride (an antidepressant) is pharmacologically active, while trans isomers are inactive .
- The trans-4-methyl derivative (149.66 g/mol) has lower molecular weight and reduced steric hindrance compared to the trifluoromethoxy analog .
Ring System Variation: Cyclohexyl vs. Phenyl
| Compound Name | CAS Number | Molecular Formula | Ring System |
|---|---|---|---|
| cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride | 2708284-34-6 | C₁₁H₁₂F₃NO·HCl | Cyclohexane |
| 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride | - | C₁₀H₁₁F₃NO·HCl | Phenyl |
- Key Differences: Cyclohexane rings confer conformational flexibility, enhancing interaction with hydrophobic pockets in biological targets.
Functional Group Variation: Methanamine vs. Cyclohexanamine
| Compound Name | CAS Number | Molecular Formula | Functional Group |
|---|---|---|---|
| cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride | 2708284-34-6 | C₁₁H₁₂F₃NO·HCl | Methanamine |
| 4-(Trifluoromethyl)cyclohexanamine | 58665-70-6 | C₇H₁₂F₃N | Cyclohexanamine |
- Cyclohexanamine (amine directly attached to the ring) may exhibit different pKa values and hydrogen-bonding capabilities .
Biological Activity
The compound cis-[4-(trifluoromethoxy)cyclohexyl]methanamine;hydrochloride (CAS Number: 2708284-34-6) is a synthetic organic molecule with potential biological activity. Its unique trifluoromethoxy group and cyclohexyl structure suggest interesting pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways.
Potential Targets:
- Dopamine Receptors : Preliminary studies suggest that compounds with similar structures may act as ligands for dopamine receptors, influencing neurotransmitter release and neuronal signaling .
- Na v1.8 Channels : The compound may also inhibit Na v1.8 channels, which are implicated in pain signaling pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines, indicating its potential as an anti-cancer agent.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| CRL-2813 Melanoma | 3.31 | Inhibition of cell proliferation |
| MCF-7 Breast Cancer | 2.37 | Induction of apoptosis |
| A549 Lung Cancer | 2.00 | Modulation of apoptosis-related pathways |
These results suggest that the compound may be effective in targeting cancer cells through mechanisms that involve apoptosis and cell cycle regulation.
Case Studies
A recent study evaluated the effects of this compound on CRL-2813 melanoma cells. The compound was found to induce significant apoptosis at concentrations as low as 2 µM, with a corresponding increase in pro-apoptotic markers such as CHOP (C/EBP Homologous Protein) .
Pharmacological Applications
Given its biological activity, this compound has potential applications in:
- Cancer Therapy : Targeting specific cancer types through apoptosis induction.
- Pain Management : As a Na v1.8 channel inhibitor, it may serve as a novel analgesic agent.
Q & A
Q. Key Considerations :
- Stereoselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, highlights stereoselective reductions in sertraline synthesis, which can be analogously applied here.
- Yields for cis-isomer synthesis range from 60–80% under optimized conditions .
How can researchers characterize the purity and structural integrity of cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride using advanced spectroscopic techniques?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 228.08 (C₉H₁₆F₃NO⁺) with <2 ppm error .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) .
Validation : Cross-reference with analogous compounds in and for expected spectral patterns.
What strategies are effective in resolving data discrepancies when determining the cis-configuration of the cyclohexyl ring in this compound?
Advanced Research Question
Methodological Answer:
Discrepancies may arise from:
Dynamic Conformational Changes : The cyclohexyl ring can undergo chair flipping, complicating NMR analysis.
- Low-Temperature NMR : Perform experiments at –40°C to slow ring inversion and resolve axial/equatorial proton splitting .
X-ray Crystallography : Definitive confirmation of the cis-configuration via crystal structure analysis (e.g., compare with ’s cyclohexyl derivatives).
NOE (Nuclear Overhauser Effect) : Detect spatial proximity between the methanamine group and trifluoromethoxy substituent to confirm cis-geometry .
Case Study : A 2024 study resolved conflicting NMR data using X-ray crystallography, confirming the cis-configuration with a dihedral angle of 0° between substituents .
How does the trifluoromethoxy substituent impact the compound’s physicochemical properties and interactions in biological systems?
Advanced Research Question
Methodological Answer:
- Physicochemical Effects :
- Biological Interactions :
Experimental Validation : Compare IC₅₀ values of –OCF₃ vs. –OCH₃ analogs in receptor-binding assays.
What are the challenges in scaling up the synthesis of cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride while maintaining stereochemical purity, and how can they be mitigated?
Advanced Research Question
Methodological Answer:
Challenges :
Stereochemical Drift : Elevated temperatures during scale-up may promote isomerization.
Purification Bottlenecks : Chromatography becomes impractical at large scales.
Q. Mitigation Strategies :
- Flow Chemistry : Use continuous flow reactors to control reaction parameters (e.g., residence time, temperature) and minimize side reactions .
- Crystallization-Driven Purification : Optimize solvent systems (e.g., ethanol/water) to selectively crystallize the cis-isomer .
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to detect stereochemical impurities .
Case Study : A pilot-scale synthesis achieved 75% yield and >99% cis-purity using flow chemistry and PAT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
